1-(4-(Dimethylamino)benzyl)piperidin-4-amine 1-(4-(Dimethylamino)benzyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17186212
InChI: InChI=1S/C14H23N3/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17/h3-6,13H,7-11,15H2,1-2H3
SMILES:
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol

1-(4-(Dimethylamino)benzyl)piperidin-4-amine

CAS No.:

Cat. No.: VC17186212

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Dimethylamino)benzyl)piperidin-4-amine -

Specification

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
IUPAC Name 1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine
Standard InChI InChI=1S/C14H23N3/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17/h3-6,13H,7-11,15H2,1-2H3
Standard InChI Key CZEBDZMBUKUETA-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-(Dimethylamino)benzyl)piperidin-4-amine (C₁₄H₂₃N₃) consists of a six-membered piperidine ring with two critical functional groups:

  • 4-(Dimethylamino)benzyl group: Attached to the piperidine nitrogen, this substituent introduces electron-donating dimethylamino (-N(CH₃)₂) properties, enhancing lipophilicity and potential receptor interactions.

  • Primary amine at C4: The exocyclic amine may participate in hydrogen bonding or serve as a site for chemical modification.

Table 1: Key Physicochemical Properties (Predicted)

PropertyValue
Molecular Weight241.35 g/mol
LogP (Lipophilicity)2.1 ± 0.3
Hydrogen Bond Donors2 (NH₂ and NH in piperidine)
Hydrogen Bond Acceptors3

Synthesis and Characterization

Synthetic Strategies

While no published routes explicitly describe the synthesis of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine, analogous piperidine derivatives suggest feasible pathways:

  • Reductive Amination:

    • React 4-aminopiperidine with 4-(dimethylamino)benzaldehyde under hydrogenation conditions (e.g., H₂/Pd-C) .

    • Yield optimization via pH control and solvent selection (e.g., methanol or ethanol).

  • N-Alkylation:

    • Treat 4-aminopiperidine with 4-(dimethylamino)benzyl chloride in the presence of a base (e.g., K₂CO₃).

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsExpected Yield
Reductive Amination4-(Dimethylamino)benzaldehyde, NaBH₃CN, MeOH, RT60–75%
N-Alkylation4-(Dimethylamino)benzyl chloride, K₂CO₃, DMF, 80°C50–65%

Pharmacological Profile and Mechanisms

Neurotransmitter Modulation

Structurally related compounds, such as N-type calcium channel blockers, exhibit high affinity for neuronal targets . The dimethylamino group in 1-(4-(Dimethylamino)benzyl)piperidin-4-amine likely enhances membrane permeability, facilitating interactions with:

  • N-type Calcium Channels: Inhibition of these channels reduces neurotransmitter release, offering analgesic potential .

  • Monoamine Transporters: Analogous piperidines inhibit dopamine/norepinephrine reuptake, suggesting antidepressant or stimulant effects.

Predicted Biological Activity

TargetAssay SystemHypothetical IC₅₀/EC₅₀
N-type Ca²⁺ ChannelsIMR32 cell assay1–5 µM
Dopamine TransporterHEK293 cell binding50–100 nM

Therapeutic Applications

Analgesia

Compounds with 4-(dimethylamino)benzyl-piperidine scaffolds demonstrate efficacy in rodent pain models. For example, a related analog showed ED₅₀ = 12 mg/kg (oral) in the acetic acid writhing test .

Neuropsychiatric Disorders

The primary amine and aromatic substituent suggest potential affinity for serotonin receptors (5-HT₁A/₂A), implicating applications in anxiety or depression.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBioactivity
1-Benzyl-4-(dimethylamino)piperidineLacks C4 amineDopamine release enhancement
4-(Methylamino)-1-benzylpiperidineMethylamine vs. dimethylamineReduced lipophilicity

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to explore stereochemical effects.

  • Target Validation: Screen against recombinant receptors (e.g., σ, NMDA).

  • ADMET Profiling: Assess metabolic stability and CNS penetration in vitro.

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